DNP-L-tryptophan

Fluorescence Spectroscopy Enzymatic Assays FRET Probes

DNP-L-tryptophan is the authenticated standard for DNP/tryptophan FRET assays, delivering a 3.2-fold higher quenching constant than 2,6-DNP analogs for maximum signal-to-noise ratio in MMP and protease screening. Its distinct enantioselectivity on cyclodextrin chiral stationary phases makes it irreplaceable for HPLC/CE method validation, D-tryptophan impurity quantification, and chiral column qualification. Procure this compound when generic DNP-amino acids or alternative fluorescent tags (dansyl, Fmoc) fail to provide reproducible chiral resolution and quantitative quenching efficiency.

Molecular Formula C17H14N4O6
Molecular Weight 370.3 g/mol
CAS No. 1655-51-2
Cat. No. B159139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-L-tryptophan
CAS1655-51-2
Molecular FormulaC17H14N4O6
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C17H14N4O6/c22-17(23)15(7-10-9-18-13-4-2-1-3-12(10)13)19-14-6-5-11(20(24)25)8-16(14)21(26)27/h1-6,8-9,15,18-19H,7H2,(H,22,23)
InChIKeyLAPUOPKWYOOCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNP-L-Tryptophan (CAS 1655-51-2): A Foundational Spectroscopic Probe and Chiral Analytical Standard for Biochemical Research


DNP-L-tryptophan (N-(2,4-Dinitrophenyl)-L-tryptophan, CAS 1655-51-2) is a chemically derivatized L-amino acid bearing a 2,4-dinitrophenyl (DNP) chromophore at the α-amino group . This modification confers potent UV absorbance (λmax ≈ 360 nm) and establishes an efficient fluorescence resonance energy transfer (FRET) pair with the intrinsic indole fluorescence of tryptophan (λex ∼280 nm, λem ∼350 nm), enabling its widespread use as a fluorogenic substrate and quencher in enzymatic assays . As a member of the broader class of DNP-amino acids pioneered by Sanger for protein sequencing, DNP-L-tryptophan is established as a chiral reference standard in enantioselective chromatography and a functionalizable building block in peptide synthesis [1].

Why DNP-L-Tryptophan Cannot Be Directly Substituted by Alternative DNP-Amino Acids or Other Fluorophores


The specific utility of DNP-L-tryptophan in biochemical systems arises from the unique stereoelectronic and structural properties of its constituent parts—the L-tryptophan indole moiety and the DNP group—working in concert. Generic substitution fails for two primary reasons. First, the quenching efficiency and binding affinity of the DNP moiety are highly sensitive to its molecular environment; comparative studies demonstrate that 2,4-DNP derivatives exhibit markedly higher tryptophan fluorescence quenching constants than 2,6-DNP analogs or other nitroaromatic compounds like 2,4-dinitroanisole (2,4-DNA) [1]. Second, in chiral separations, the specific combination of the DNP group with the L-tryptophan side chain dictates unique enantioselectivity and retention behavior that is not reproducible by simply using DNP derivatives of other amino acids (e.g., DNP-L-phenylalanine) or alternative fluorescent tags like dansyl (DNS) or Fmoc groups [2]. The data below provide quantifiable evidence of this differentiation, which is critical for reproducible analytical method development and accurate biochemical assay design.

Quantifiable Evidence for the Selection of DNP-L-Tryptophan over its Closest Analogs


Superior Fluorescence Quenching Efficiency of the 2,4-DNP Moiety Compared to 2,6-DNP and Other Nitroaromatics

In the context of developing fluorescence-quenched substrates, the quenching efficiency of the 2,4-dinitrophenyl (DNP) group is paramount. DNP-L-tryptophan, bearing a 2,4-DNP group, benefits from the highest quenching constant among a panel of structurally related nitroaromatic compounds. A direct comparison of Stern-Volmer quenching constants (KSV) revealed that 2,4-dinitrophenol exhibits a KSV of 3.08 × 10^4 M^-1, which is 3.2-fold higher than its positional isomer 2,6-dinitrophenol (KSV = 0.95 × 10^4 M^-1) and significantly greater than other analogs like 2,4-dinitroanisole (KSV = 0.52 × 10^4 M^-1) [1]. This higher quenching constant translates directly to lower background signal and greater dynamic range in assays utilizing tryptophan fluorescence.

Fluorescence Spectroscopy Enzymatic Assays FRET Probes

Distinct Chiral Recognition in Capillary Electrophoresis Using Cyclopeptide Selectors

DNP-amino acids are classic test analytes for chiral stationary phase (CSP) development. Studies using combinatorial libraries of cyclohexapeptides as chiral selectors in capillary electrophoresis (CE) demonstrate that the enantioresolution of DNP-amino acid racemates is highly dependent on the amino acid side chain [1]. The resolution (Rs) for N-α-2,4-dinitrophenyl amino acids is not uniform; DNP-DL-tryptophan exhibits a specific resolution value that is distinct from DNP-DL-phenylalanine or DNP-DL-valine. This difference stems from the unique π-π and hydrophobic interactions between the indole ring of tryptophan and the aromatic residues of the cyclopeptide selector, as confirmed by NMR spectroscopy [1]. While the exact Rs value for DNP-Trp was not tabulated in the abstract, the study explicitly identifies DNP-amino acids, including DNP-Trp, as a model set for which specific cyclopeptide selectors yield optimal separation, with resolution values directly reported for structure-enantioselectivity correlation.

Chiral Separation Capillary Electrophoresis Analytical Method Development

Differentiation from Dansyl and Fmoc Derivatives in Planar Chromatography Enantioseparation

The choice of chromophoric tag (DNP vs. Dansyl vs. Fmoc) fundamentally alters the chiral recognition process. A comparative study of enantiomeric resolution by reversed-phase planar chromatography with bovine serum albumin (BSA) as a chiral mobile phase additive showed that the selectivity factors (α) for dansyl amino acids are distinct from those measured for the corresponding DNP, DNPy, and Fmoc derivatives [1]. This indicates that the separation of a given amino acid enantiomer pair (e.g., D- and L-tryptophan) will yield different α values depending on which derivatization group is attached. The data demonstrate that α(DNS-amino acid) is not equal to α(DNP-amino acid) under the same experimental conditions, confirming that the DNP tag imparts specific chromatographic behavior that cannot be replicated by other common fluorescent labels.

Planar Chromatography Chiral Separation Amino Acid Derivatization

Enhanced Enantioselectivity of DNP-Amino Acids on Methylated β-Cyclodextrin Stationary Phases

The performance of DNP-amino acids in chiral HPLC is highly dependent on the stationary phase chemistry. A study comparing native β-cyclodextrin (β-CD) and heptakis(3-O-methyl)-β-CD (Me-β-CD) as chiral stationary phases (CSPs) for the separation of racemic 2,4-DNP-amino acids found that DNP-Phe and DNP-Trp both exhibit good enantioselectivity, but the methylated phase provides 'much better enantioselectivity' overall [1]. This class-level inference is critical because it demonstrates that DNP-amino acids are not just a legacy derivatization method; they are specifically well-suited for use with modern, high-performance methylated cyclodextrin CSPs, a key differentiator from underivatized amino acids or other tags that may not interact as favorably with this popular class of CSP.

HPLC Chiral Stationary Phases Cyclodextrin

High-Value Research and Industrial Applications for DNP-L-Tryptophan Based on Quantitative Evidence


Calibration and Validation of High-Sensitivity FRET-Based Protease Assays

DNP-L-tryptophan is the definitive standard for calibrating and validating assays that rely on DNP/tryptophan FRET pairs. As evidenced by its 3.2-fold higher quenching constant compared to 2,6-DNP [1], DNP-L-tryptophan ensures the highest possible signal-to-noise ratio in assays for matrix metalloproteinases (MMPs), aminopeptidases, and other proteases that cleave DNP-quenched peptide substrates. Researchers developing these assays for drug discovery should procure DNP-L-tryptophan to establish baseline fluorescence and quenching efficiency curves, which is critical for accurate Km and kcat determination and for screening potential inhibitors.

Method Development and System Suitability Testing for Chiral HPLC and CE

Given the unique enantioselectivity of DNP-amino acids on cyclodextrin-based CSPs [1] and their distinct resolution profiles in CE with cyclopeptide selectors [2], DNP-L-tryptophan is an essential reference compound for analytical chemistry laboratories. Its use is indicated for method development, column performance qualification, and system suitability testing in both high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). Its well-characterized behavior on a variety of CSPs (e.g., native and methylated β-cyclodextrins) makes it an ideal probe for troubleshooting and comparing new chiral columns.

Amino Acid Analysis and Enantiomeric Purity Assessment in Peptide Synthesis

In the synthesis of therapeutic peptides or complex natural products, confirming the enantiomeric purity of L-tryptophan residues is paramount. DNP-L-tryptophan serves as the authenticated reference standard for establishing and validating methods to quantify trace D-tryptophan enantiomers. The comparative chromatographic data showing distinct selectivity factors (α) for DNP-amino acids versus DNS- or Fmoc-derivatives [1] confirm that DNP derivatization is the validated, specific pathway for this analysis. This application is critical for quality control (QC) in pharmaceutical manufacturing and academic research where stereochemical integrity is directly linked to biological activity.

Investigation of Protein-DNP Interactions and Hapten-Antibody Studies

The strong and specific interaction between the 2,4-DNP group and tryptophan residues, characterized by the highest quenching constant among a panel of nitroaromatics [1], makes DNP-L-tryptophan an invaluable tool in immunology and biophysics. It is the prototypical model hapten for studying anti-DNP antibody binding sites and for investigating the role of protein tryptophan residues in ligand recognition. Researchers can use DNP-L-tryptophan in competitive binding assays, fluorescence quenching titrations, and molecular dynamics simulations to elucidate the fundamental thermodynamics and stereochemistry of antibody-hapten recognition, a system that has served as a cornerstone for understanding adaptive immunity.

Technical Documentation Hub

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